molecular formula C13H8F2N4O B11783577 3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine

3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine

Cat. No.: B11783577
M. Wt: 274.23 g/mol
InChI Key: NOSKDALMKSFKRE-UHFFFAOYSA-N
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Description

3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole ring and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The difluorophenyl group is then introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyridine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for the development of new pharmaceuticals, particularly kinase inhibitors.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and the oxadiazole ring play crucial roles in binding to these targets, modulating their activity. This can lead to the inhibition of specific pathways, such as those involved in cell proliferation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoropyridine: Shares the difluorophenyl group but lacks the oxadiazole ring.

    1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.

    Fluorinated Pyridines: Compounds with fluorine atoms on the pyridine ring.

Uniqueness

3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is unique due to the combination of the difluorophenyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C13H8F2N4O

Molecular Weight

274.23 g/mol

IUPAC Name

3-[3-(2,6-difluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine

InChI

InChI=1S/C13H8F2N4O/c14-8-4-1-5-9(15)10(8)12-18-13(20-19-12)7-3-2-6-17-11(7)16/h1-6H,(H2,16,17)

InChI Key

NOSKDALMKSFKRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NOC(=N2)C3=C(N=CC=C3)N)F

Origin of Product

United States

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